molecular formula C11H18 B096248 1,3,5-Undecatriene CAS No. 16356-11-9

1,3,5-Undecatriene

Cat. No. B096248
CAS RN: 16356-11-9
M. Wt: 150.26 g/mol
InChI Key: JQQDKNVOSLONRS-JEGFTUTRSA-N
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Description

1,3,5-Undecatriene is a polyunsaturated hydrocarbon with the formula C11H18, consisting of a chain of eleven carbon atoms and three double bonds at the 1st, 3rd, and 5th positions. This compound is of interest due to its occurrence in natural products and its use in perfumery, as well as its potential applications in organic synthesis and materials science .

Synthesis Analysis

The synthesis of 1,3,5-undecatriene has been achieved through various methods. One approach involves the Wittig reaction, thermal sigmatropic hydrogen shifts, partial reduction of triple bonds by zinc, or the use of organocopper reagents to prepare the four geometrical isomers of 1,3,5-undecatriene . Another method includes a highly diastereoselective palladium-catalyzed cross-coupling reaction, which has been used to prepare isomers with high stereoisomeric purity . Additionally, a novel synthesis route has been developed via sulfur dioxide extrusion from sulfolenes . A short and efficient synthesis from (1E)-1-chloro-1,3-butadiene has also been described, highlighting the versatility of synthetic approaches for this compound .

Molecular Structure Analysis

The molecular structure of compounds related to 1,3,5-undecatriene, such as bicyclo[3.3.3]undecane derivatives, has been studied using crystallography. These studies have provided insights into the conformation and molecular geometry of these compounds, which can be related to the strain and electronic properties of the undecatriene system .

Chemical Reactions Analysis

1,3,5-Undecatriene can undergo various chemical reactions due to the presence of its double bonds. The synthesis studies have shown that these compounds can be manipulated through cross-coupling reactions, reductions, and extrusions to achieve the desired isomers and stereochemistry . The reactivity of these compounds can be further explored in the context of polymerization and the formation of complex molecular architectures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1,3,5-undecatriene are not detailed in the provided papers, the general properties can be inferred from its molecular structure. As a polyunsaturated hydrocarbon, it is likely to be a colorless liquid at room temperature with a characteristic odor, which is appreciated in perfumery . Its reactivity is influenced by the position and configuration of the double bonds, which also affect its stereochemistry and potential applications in synthesis .

Scientific Research Applications

  • Synthesis and Configurational Assignment : The geometrical isomers of 1,3,5-undecatriene were prepared using various methods including Wittig reaction, thermal sigmatropic hydrogen shifts, partial reduction of triple bonds by zinc, and organocopper reagents. Their thermal behavior and products were characterized (Näf et al., 1975).

  • Palladium-Catalyzed Syntheses : A study focused on highly stereo- and regioselective palladium-catalyzed syntheses of various isomers of 1,3,5-undecatriene. These compounds, found in essential oils and seaweeds, are valued for their odors in perfumery (Andreini et al., 1987).

  • Stereoselective Synthesis from Sulfolenes : The stereoselective synthesis of 1,3,5-undecatriene isomers, isolated from essential oils, was achieved from sulfolenes generated by a retro-Diels-Alder reaction (Bloch et al., 1985).

  • Efficient Synthesis Using Pd/Cu-Catalyzed Coupling : An efficient synthesis method using Pd/Cu-catalyzed coupling reaction of 1-chloro-1,3-butadiene with 1-alkynes followed by zinc reduction was developed (Huynh et al., 1994).

  • Occurrence in Fruits and Vegetables : Isomers of 1,3,5-undecatriene were isolated from edible parts of various fruits and vegetables, suggesting a potential role in food flavors (Berger et al., 1985).

  • Synthesis of Insect Pheromones : The compound has been synthesized as part of the process in creating insect pheromones, highlighting its relevance in entomology (Hayashi et al., 1983).

  • Catalytic Iron-Mediated Ene Carbocyclizations : The compound was used in catalytic iron-mediated ene carbocyclizations for the stereoselective preparation of N-acylpiperidines (Takacs & Takacs, 1990).

  • Activation Parameters in Diels-Alder Reactions : The activation parameters for its intramolecular Diels−Alder reactions were measured and compared to predictions from quantum and molecular mechanics methods (Diedrich et al., 1997).

properties

IUPAC Name

(3E,5E)-undeca-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQDKNVOSLONRS-JEGFTUTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016209
Record name (E,E)-1,3,5-Undecatriene
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URL https://comptox.epa.gov/dashboard/DTXSID101016209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; fruity, green, pineapple, tropical spruce needle aroma
Record name 1,3,5-Undecatriene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in fats, Soluble (in ethanol)
Record name 1,3,5-Undecatriene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.788-0.796
Record name 1,3,5-Undecatriene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1,3,5-Undecatriene

CAS RN

19883-29-5, 16356-11-9
Record name (3E,5E)-1,3,5-Undecatriene
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Record name 1,3,5-Undecatriene
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Record name 1,3,5-Undecatriene, (3E,5E)-
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Record name 1,3,5-Undecatriene
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Record name (E,E)-1,3,5-Undecatriene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undeca-1,3,5-triene
Source European Chemicals Agency (ECHA)
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Record name (E,E)-undeca-1,3,5-triene
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Record name 1,3,5-UNDECATRIENE, (3E,5E)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
273
Citations
F Näf, R Decorzant, W Thommen… - Helvetica Chimica …, 1975 - Wiley Online Library
The four geometrical isomers of 1,3,5‐undecatriene, 1a–d have been prepared (stereospecifically and non‐stereospecifically), using either (1) the Wittig reaction, (2) thermal …
Number of citations: 83 onlinelibrary.wiley.com
BP Andreini, M Benetti, A Carpita, R Rossi - Tetrahedron, 1987 - Elsevier
(3E,5Z)-1,3,5-Undecatriene (3 ) having 98.2% stereoisomeric purity has been prepared by a new and expeditious route involving two selective Pd-catalyzed carbon-carbon bond …
Number of citations: 52 www.sciencedirect.com
R Bloch, C Benecou, E Guibé-Jampel - Tetrahedron letters, 1985 - Elsevier
(E)-1,3,5-hexatriene as well as (E,E)-1,3,5-undecatriene and (E,Z)-1,3,5-undecatriene, two natural compounds isolated from the essential oils of Galbanum and Dictyoperis , were …
Number of citations: 24 www.sciencedirect.com
M Zviely - Perfumer & flavorist, 2012 - cabdirect.org
1,3,5-undecatriene and 2-methoxy-3-isobutylpyrazine - galbanum green notes. Cookies on CAB Direct Like most websites we use cookies. This is to ensure that we give you the best …
Number of citations: 3 www.cabdirect.org
C Huynh, M Alami, G Linstrumelle - Synthetic communications, 1994 - Taylor & Francis
A Short and Efficient Synthesis of (3E,5Z)-1,3,5-Undecatriene from (1E)-1-Chloro-1,3-butadiene Page 1 SYNTHETIC COMMUNICATIONS, 24( 16), 2273-2280 (1994) A SHORT AND …
Number of citations: 6 www.tandfonline.com
JM Gaudin, C Morel - Tetrahedron letters, 1990 - Elsevier
+ Am-.& Page 1 Te&&cdron Lettas. Vo13 1. No.40, pi 5749-5752 1990 Print& ia Great Britain oo4o4039#90 53.00 + .oo Pcrgamoa Rcss plc TWO NEW STEREOSELECTIVE SYNTHESES OF …
Number of citations: 17 www.sciencedirect.com
RE Moore, JA Pettus Jr, J Mistysyn - The Journal of Organic …, 1974 - ACS Publications
Dictyopterene A had an ultraviolet spectrum similar to that of vinylcyclopropane and its carbon-13 nmr spectrum confirmed the presence offour olefinic (3 CH and 1 CH*) and seven …
Number of citations: 106 pubs.acs.org
C Chapuis - Tetrahedron letters, 1992 - Elsevier
A Simple Stereoselective synthesis of “Galbanolene”, (3E, 5Z)-1,3,5undecatriene Page 1 Teuah&on Lettas. VoL 33. No. 18. pp. 246144641992 F-tinted in Great Britain 00404039/92 …
Number of citations: 8 www.sciencedirect.com
CIC Michael Zviely - img.perfumerflavorist.com
1, 3, 5-Undecatriene (FEMA# 3795, CAS# 16356-11-9)(F-1) occurs naturally in apple, peach, Bartlett pear, pineapple, celery and parsley. It has a powerful, diffusive, green and …
Number of citations: 0 img.perfumerflavorist.com
M Steinhaus, P Schieberle - Journal of Agricultural and Food …, 2000 - ACS Publications
Application of aroma extract dilution analysis on the volatiles obtained from dried cones of Spalter Select hops grown in the German hop-growing area of Hallertau revealed 23 odorants …
Number of citations: 194 pubs.acs.org

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